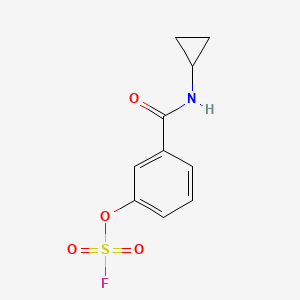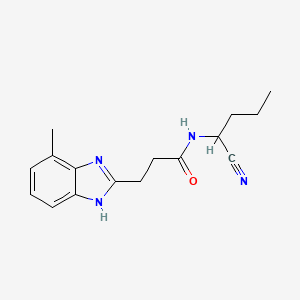
N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide, also known as CM156, is a small molecule that has been studied for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways. In cancer research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease and Parkinson's disease research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease and Parkinson's disease research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to protect neurons from oxidative stress and reduce inflammation. N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide in lab experiments is its ability to inhibit various signaling pathways, making it a potentially useful tool for studying the molecular mechanisms of various diseases. However, one limitation is that the mechanism of action of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide. In cancer research, future studies could focus on the use of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide in combination with other drugs to enhance its anticancer effects. In Alzheimer's disease and Parkinson's disease research, future studies could focus on the use of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide in animal models to further explore its neuroprotective effects. Additionally, future studies could focus on the development of analogs of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide involves the reaction of 4-methyl-1H-1,3-benzodiazole-2-carboxylic acid with n-butylamine and subsequent reaction with acryloyl chloride to form the final product. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease research, N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide has been shown to protect neurons from oxidative stress and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-3-(4-methyl-1H-benzimidazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-5-12(10-17)18-15(21)9-8-14-19-13-7-4-6-11(2)16(13)20-14/h4,6-7,12H,3,5,8-9H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGUPCHKTDPTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=NC2=C(C=CC=C2N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

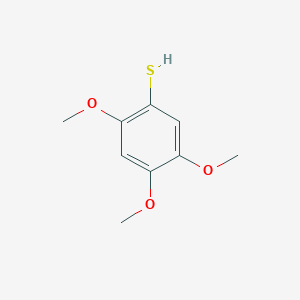
![2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2590406.png)
![1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene](/img/structure/B2590407.png)
![propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2590408.png)
![N-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2590409.png)

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2590412.png)
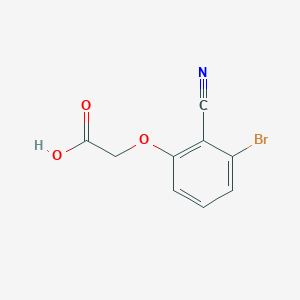
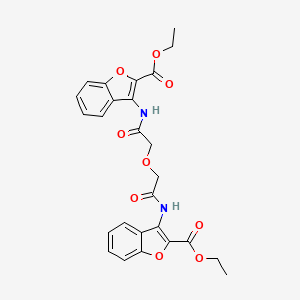
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2590419.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2590420.png)
![N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2590422.png)
